

# Application Notes for SH-4-54 in Cell Culture

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## Compound of Interest

Compound Name: SH-4-54

Cat. No.: B610820

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## Introduction

**SH-4-54** is a potent, small-molecule inhibitor targeting the Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT3 and STAT5.<sup>[1][2]</sup> It functions by binding to the highly conserved SH2 domain of these proteins, a critical site for their activation via phosphorylation.<sup>[3][4]</sup> By blocking the SH2 domain, **SH-4-54** prevents STAT3/STAT5 phosphorylation (notably at tyrosine 705 for STAT3), subsequent dimerization, nuclear translocation, and transcriptional activity.<sup>[3][5]</sup> This mechanism effectively suppresses the expression of downstream target genes involved in cell proliferation, survival, and invasion, such as c-Myc, Cyclin D1, and Bcl-xL.<sup>[3][5]</sup>

Due to the frequent aberrant activation of the STAT3 signaling pathway in various malignancies, **SH-4-54** has emerged as a valuable tool in cancer research. It has demonstrated significant anti-tumor activity in a range of cancer types, including glioblastoma, colorectal cancer, breast cancer, and multiple myeloma.<sup>[3][4][6]</sup> Notably, it shows selective cytotoxicity against cancer cells, particularly cancer stem cells, while exhibiting minimal toxicity towards normal, non-malignant cells like human fetal astrocytes.<sup>[1][3][7]</sup>

These notes provide comprehensive data and protocols for utilizing **SH-4-54** in cell culture experiments to study STAT3/STAT5 signaling and its therapeutic potential.

## Data Presentation

### Binding Affinity and Solubility

The binding affinity of **SH-4-54** to its primary targets and its solubility in common laboratory solvents are summarized below.

Parameter	Target	Value	Solvent	Solubility
Binding Affinity (KD)	STAT3	300 nM[1][2][7]	DMSO	≥ 30 mg/mL[6][7]
STAT5	464 nM[1][2][7]	DMF	30 mg/mL[6]	
Ethanol	≥ 20 mg/mL[6][7]			

Note: It is recommended to use fresh, anhydrous DMSO for preparing stock solutions as the solvent is hygroscopic, which can reduce compound solubility.[1]

## In Vitro Efficacy: IC<sub>50</sub> Values

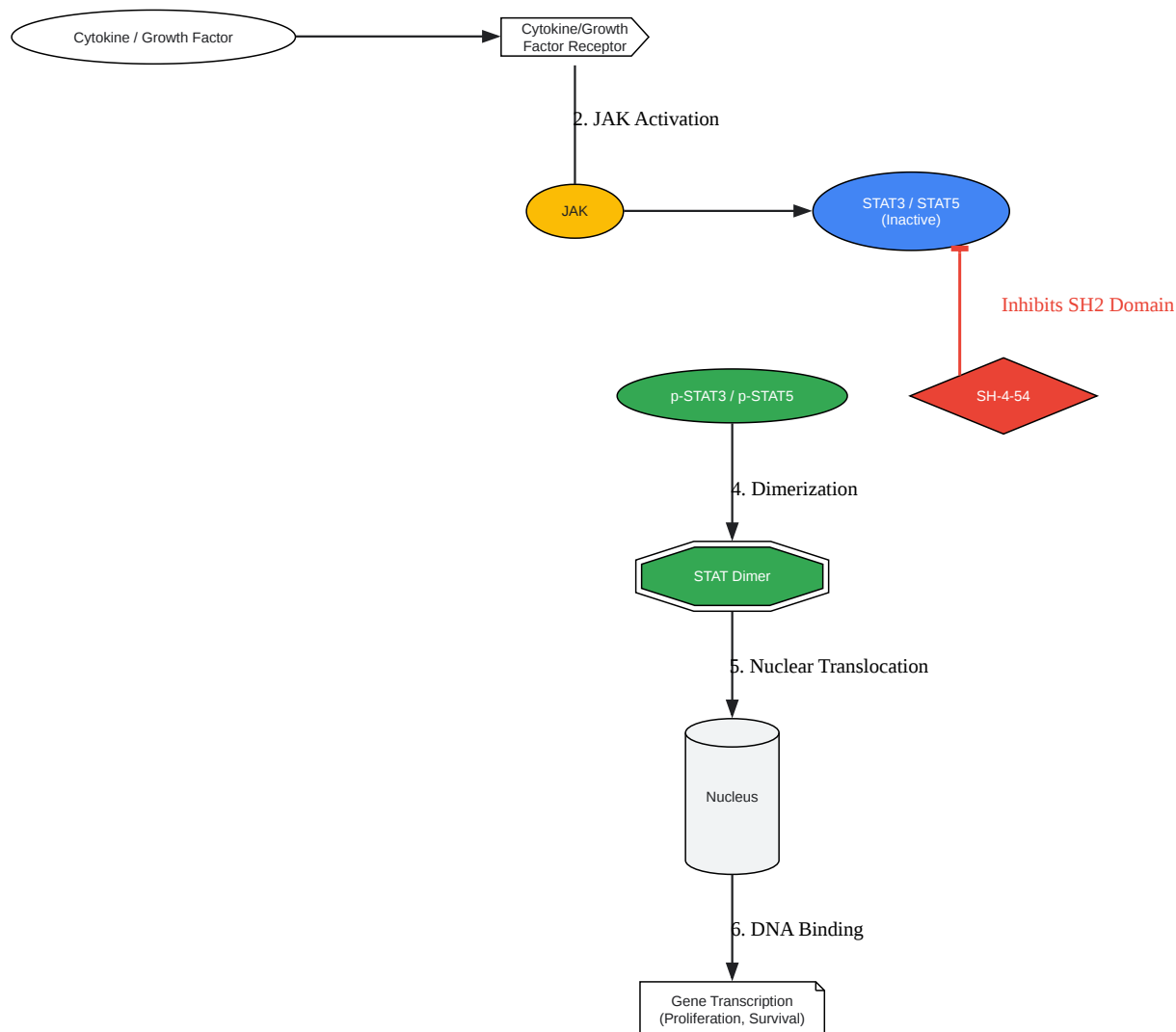
The half-maximal inhibitory concentration (IC<sub>50</sub>) of **SH-4-54** has been determined in a variety of human cancer cell lines.

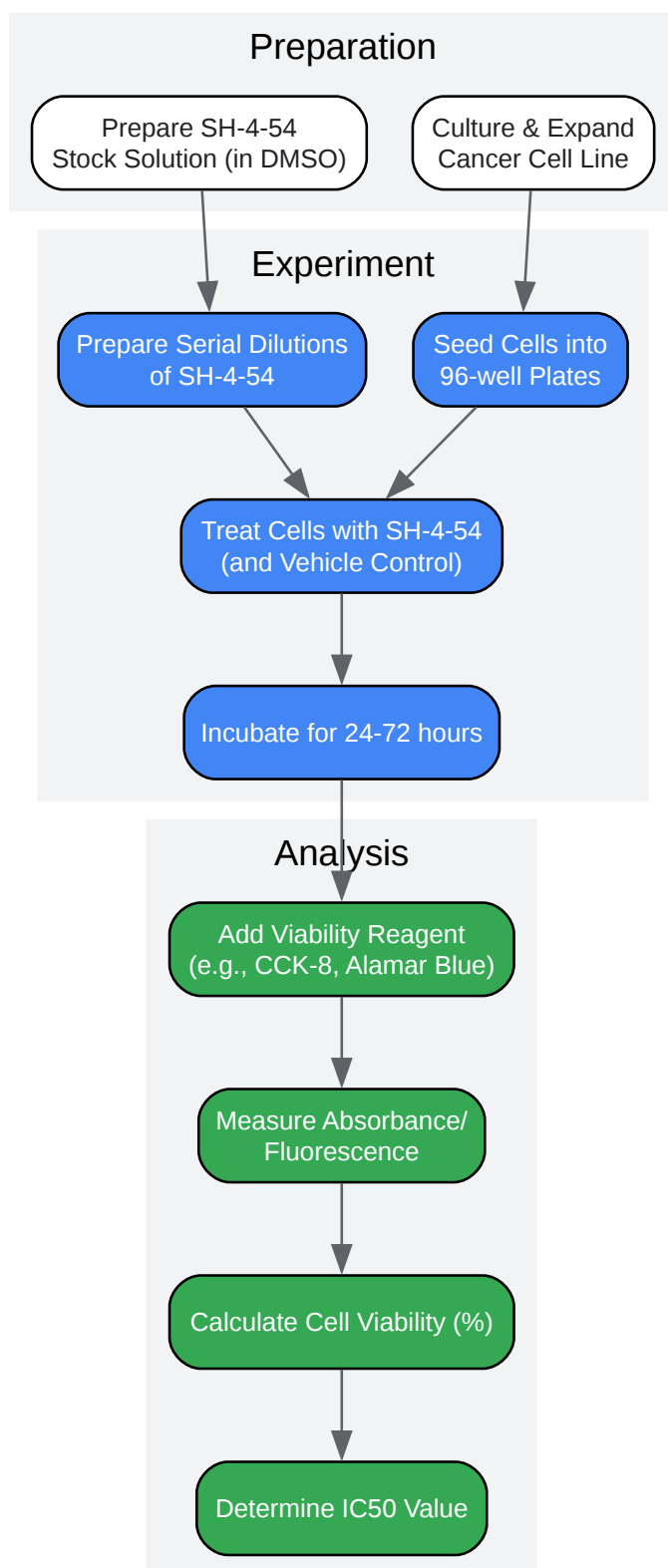
Cell Line	Cancer Type	Assay	Incubation Time	IC <sub>50</sub> Value
Brain Tumor Stem Cells	Glioblastoma	Cell Viability	72 hours	42 nM - 530 nM
127EF	Glioblastoma	Alamar Blue	3 days	0.066 µM[1]
30M	Glioblastoma	Alamar Blue	3 days	0.1 µM[1]
84EF	Glioblastoma	Alamar Blue	3 days	0.102 µM[1]
Colorectal Cancer				
SW480	Colorectal	CCK-8	24 hours	6.751 µM[3]
LoVo	Colorectal	CCK-8	24 hours	5.151 µM[3]
Gastric Cancer				
AGS	Gastric	CCK-8	72 hours	5.42 µM[2]
MGC-803	Gastric	CCK-8	72 hours	8.51 µM[2]
Other				
H9c2	Rat Myoblast	CCK-8	72 hours	10.2 µM[2]
Multiple Myeloma Lines	Multiple Myeloma	MTT	Not Specified	< 10 µM (for 10/15 lines)[4]
Various Cancer Lines	Glioma, Breast, Prostate	Cell Growth	Not Specified	1 - 7.4 µM[6]

## Signaling Pathway and Experimental Workflow

### SH-4-54 Mechanism of Action

**SH-4-54** inhibits the JAK/STAT signaling pathway. Upon cytokine or growth factor stimulation, Janus kinases (JAKs) phosphorylate the cytoplasmic tails of receptors, creating docking sites for STAT proteins. **SH-4-54** binds to the SH2 domain of STAT3/STAT5, preventing their recruitment and phosphorylation by JAKs, thereby inhibiting all downstream signaling.





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